1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

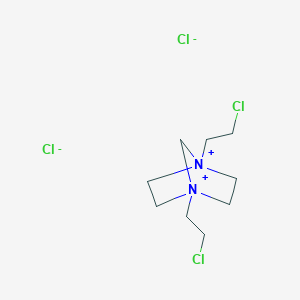

1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride (DABCO) is a quaternary ammonium compound that has been widely used in scientific research. It is a synthetic compound that has a bicyclic structure and two chloroethyl groups attached to the nitrogen atoms. DABCO is a water-soluble compound and is commonly used as a reagent in organic synthesis.

Mechanism of Action

1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride acts as a nucleophilic catalyst in organic synthesis reactions. It can activate electrophilic substrates by forming a complex with them. 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride can also act as a base and deprotonate acidic substrates. In addition, 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride can form hydrogen bonds with substrates and stabilize transition states.

Biochemical and Physiological Effects

1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies. 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride is rapidly metabolized and excreted from the body. It does not accumulate in tissues and organs.

Advantages and Limitations for Lab Experiments

1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride has several advantages for lab experiments. It is a water-soluble compound and can be easily handled in an aqueous environment. 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride is also commercially available and relatively inexpensive. However, 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride has some limitations. It can be sensitive to air and moisture and should be stored in a dry and inert atmosphere. In addition, 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride can form complexes with metal ions and should be used with caution in metal-catalyzed reactions.

Future Directions

There are several future directions for the research and development of 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride. One area of interest is the use of 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride in the synthesis of new materials such as metal-organic frameworks and porous polymers. Another area of interest is the development of new catalytic reactions using 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride as a catalyst. In addition, the biochemical and physiological effects of 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride should be further studied to assess its potential as a therapeutic agent.

Conclusion

In conclusion, 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride (1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride) is a synthetic compound that has been widely used in scientific research. It is a water-soluble compound that is commonly used as a reagent in organic synthesis. 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride acts as a nucleophilic catalyst and can activate electrophilic substrates. 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride has low toxicity and is rapidly metabolized and excreted from the body. The future directions for the research and development of 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride include the synthesis of new materials, the development of new catalytic reactions, and the assessment of its potential as a therapeutic agent.

Synthesis Methods

1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride can be synthesized by reacting 1,4-diazabicyclo[2.2.1]heptane (DAB) with 2-chloroethanol in the presence of hydrochloric acid. The reaction yields 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride as a white crystalline solid. The synthesis method is simple and can be carried out in a laboratory setting.

Scientific Research Applications

1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride has been used in a variety of scientific research applications. It is commonly used as a catalyst in organic synthesis reactions. 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride has also been used as a reagent in the synthesis of pharmaceutical compounds, agrochemicals, and polymers. In addition, 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride has been used in the development of new materials such as metal-organic frameworks and porous polymers.

properties

CAS RN |

15567-82-5 |

|---|---|

Molecular Formula |

C9H18Cl4N2 |

Molecular Weight |

296.1 g/mol |

IUPAC Name |

1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;dichloride |

InChI |

InChI=1S/C9H18Cl2N2.2ClH/c10-1-3-12-5-7-13(9-12,4-2-11)8-6-12;;/h1-9H2;2*1H/q+2;;/p-2 |

InChI Key |

VDCZPOROZFZZTE-UHFFFAOYSA-L |

SMILES |

C1C[N+]2(CC[N+]1(C2)CCCl)CCCl.[Cl-].[Cl-] |

Canonical SMILES |

C1C[N+]2(CC[N+]1(C2)CCCl)CCCl.[Cl-].[Cl-] |

Related CAS |

1020-94-6 (diperchlorate) |

synonyms |

1,4-bis(2'-chloroethyl)-1,4-diazabicyclo(2.2.1)heptane 1,4-bis(2'-chloroethyl)-1,4-diazabicyclo(2.2.1)heptane diperchlorate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-1-(6,8-dimethoxy-[1,3]dioxolo[4,5-h]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B231972.png)

![(2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one](/img/structure/B231976.png)

![5-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B231977.png)

![4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide](/img/structure/B231992.png)